molecular formula C21H20N2O3S2 B2981333 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946369-77-3

4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2981333
CAS No.: 946369-77-3
M. Wt: 412.52
InChI Key: YTQBIGVDIQZARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfonamide class, characterized by a benzene-sulfonamide core linked to a 1,2,3,4-tetrahydroquinoline moiety substituted with a thiophene-2-carbonyl group.

Properties

IUPAC Name

4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQBIGVDIQZARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

  • Step 1: Synthesis of Thiophene Derivative

    • React thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.
    • React thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline to form the thiophene-tetrahydroquinoline intermediate.
  • Step 2: Formation of Benzene Sulfonamide

    • React 4-methylbenzenesulfonyl chloride with the thiophene-tetrahydroquinoline intermediate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiophene moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.

Major Products

Scientific Research Applications

4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Benzene Ring

The closest analog is 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (Compound ID: G512-0161) . Key differences and inferred properties are summarized below:

Property 4-Methyl Derivative (Target) 4-Chloro Derivative (G512-0161)
Substituent -CH₃ (methyl) -Cl (chloro)
Molecular Formula C₂₁H₂₀N₂O₃S₂* C₂₀H₁₇ClN₂O₃S₂
Molecular Weight (g/mol) ~418.4 (inferred) 432.95
logP ~5.2 (inferred)** 4.8742
logSw (Solubility) Higher than chloro analog** -4.8962
Polar Surface Area (Ų) Slightly lower* 57.219

*Inferred by replacing Cl with CH₃ in G512-0161’s formula.
**Methyl groups enhance lipophilicity compared to electronegative Cl, increasing logP.
***Chloro’s higher polarity increases polar surface area marginally.

Key Observations :

  • The lower molecular weight of the methyl derivative may enhance bioavailability.
  • Both compounds share identical hydrogen bond donor/acceptor counts (1 donor, 6 acceptors), suggesting similar interactions with biological targets .

Broader Structural Analogs in Sulfonamide Chemistry

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

This compound, synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride , shares the 4-methylbenzenesulfonamide motif. However, its pyridinyl-aniline linkage contrasts with the tetrahydroquinoline-thiophene system in the target compound. This difference may result in divergent binding affinities, particularly in kinase or enzyme inhibition contexts.

4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

Featuring a thiazolyl group and thioxo-pyrimidinyl moiety, this compound exemplifies sulfonamide diversity .

Biological Activity

The compound 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₈N₂O₃S
  • Molecular Weight : 350.39 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CSC=C2)C3CCN(CC3)C(=O)

This structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is further substituted with a thiophene carbonyl group. This unique combination may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies on related compounds:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Compound ASGC-7901 (gastric adenocarcinoma)0.011Inhibition of tubulin polymerization
Compound BA549 (lung adenocarcinoma)0.015Induction of apoptosis
Compound CHT-1080 (fibrosarcoma)0.013Cell cycle arrest at G2/M phase

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against various cancer cell lines .

The mechanism of action for sulfonamide derivatives often involves:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit carbonic anhydrase and other enzymes critical for tumor growth.
  • Disruption of Microtubule Dynamics : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing polymerization and thus disrupting mitosis .

Cardiovascular Effects

Some studies have evaluated the cardiovascular effects of sulfonamide derivatives, including changes in perfusion pressure. For instance:

  • Experimental Design : Various concentrations of benzenesulfonamide derivatives were tested on perfusion pressure in isolated rat hearts.
GroupCompoundDose (nM)Observed Effect
IControl-Baseline perfusion pressure
IISulfonamide A0.001Increase in pressure
IIISulfonamide B0.001Decrease in resistance

These findings suggest that certain derivatives can modulate cardiovascular responses through calcium channel inhibition .

Study on Anticancer Properties

In a study focusing on the anticancer properties of similar compounds, researchers synthesized various sulfonamide derivatives and tested their efficacy against breast cancer cell lines (e.g., MCF-7). The study found that specific substitutions enhanced cytotoxicity significantly compared to standard treatments .

Pharmacokinetic Studies

Pharmacokinetic evaluations using computational models (e.g., ADMET predictions) revealed that the compound exhibits favorable absorption and distribution profiles, which are crucial for therapeutic effectiveness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.